(4-Bromo-3-(ethoxycarbonyl)-2-fluorophenyl)boronic acid
Description
(4-Bromo-3-(ethoxycarbonyl)-2-fluorophenyl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural properties and reactivity. Boronic acids are known for their versatility in forming carbon-carbon bonds, making them valuable intermediates in various chemical syntheses.
Properties
IUPAC Name |
(4-bromo-3-ethoxycarbonyl-2-fluorophenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BBrFO4/c1-2-16-9(13)7-6(11)4-3-5(8(7)12)10(14)15/h3-4,14-15H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTFLYRJQFHQBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Br)C(=O)OCC)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BBrFO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-(ethoxycarbonyl)-2-fluorophenyl)boronic acid typically involves the reaction of 4-bromo-3-(ethoxycarbonyl)-2-fluorophenylboronic acid with appropriate reagents under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used for the formation of carbon-carbon bonds .
Industrial Production Methods
Industrial production of boronic acids, including this compound, often involves large-scale synthesis using automated systems and optimized reaction conditions to ensure high yield and purity. Techniques such as acoustic dispensing technology have been employed to accelerate the synthesis process and create large libraries of boronic acid derivatives .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-(ethoxycarbonyl)-2-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to corresponding boronic esters or acids.
Reduction: Formation of boron-containing reduced products.
Substitution: Halogen substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
(4-Bromo-3-(ethoxycarbonyl)-2-fluorophenyl)boronic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of enzyme inhibitors and probes for biological studies.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of (4-Bromo-3-(ethoxycarbonyl)-2-fluorophenyl)boronic acid involves its ability to form reversible covalent bonds with target molecules. This property is particularly useful in the design of enzyme inhibitors, where the boronic acid moiety can interact with active site residues, leading to inhibition of enzyme activity. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative with similar reactivity but lacking the additional functional groups present in (4-Bromo-3-(ethoxycarbonyl)-2-fluorophenyl)boronic acid.
4-Formylphenylboronic acid: Another boronic acid derivative with a formyl group, used in similar applications but with different reactivity and properties.
Uniqueness
This compound is unique due to the presence of multiple functional groups, including bromine, ethoxycarbonyl, and fluorine. These groups confer distinct reactivity and allow for the formation of a wide range of derivatives, making it a valuable compound in synthetic chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
